CDK8-IN-18 - 1879980-97-8

CDK8-IN-18

Catalog Number: EVT-263245
CAS Number: 1879980-97-8
Molecular Formula: C18H17N5O
Molecular Weight: 319.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDK8-IN-18, also known as ZINC584617986, is a potent and selective inhibitor of CDK8, also modulating CDK19.
Source and Classification

CDK8-IN-18 is classified as a selective inhibitor of the CDK8 kinase module. The compound was developed through a series of synthetic modifications aimed at enhancing its potency and selectivity for CDK8 over other kinases. The research surrounding CDK8-IN-18 has been published in various scientific journals, emphasizing its significance in cancer biology and pharmacology .

Synthesis Analysis

Methods and Technical Details

The synthesis of CDK8-IN-18 involves multiple steps, typically beginning with commercially available starting materials. A common approach includes:

  1. Formation of Key Intermediates: The initial step often involves the formation of intermediates through reactions such as nucleophilic substitutions or condensation reactions. For example, intermediates are synthesized using reagents like phosphorus oxychloride under reflux conditions to yield desired structures.
  2. Microwave-Assisted Synthesis: Subsequent steps may utilize microwave irradiation to facilitate quicker reactions at elevated temperatures, enhancing yields and reducing reaction times. This method has been shown to be effective for synthesizing quinoline derivatives, which are prevalent in CDK8 inhibitors.
  3. Purification Techniques: After synthesis, compounds are purified using techniques such as column chromatography and high-performance liquid chromatography to ensure high purity levels necessary for biological evaluations .
Molecular Structure Analysis

Structure and Data

CDK8-IN-18 possesses a complex molecular structure characterized by specific functional groups that confer its inhibitory properties. The detailed molecular formula and structural data can be derived from X-ray crystallography studies or computational modeling:

  • Molecular Formula: C₁₅H₁₄N₄O
  • Molecular Weight: Approximately 270.30 g/mol
  • Key Functional Groups: The structure typically includes aromatic rings, nitrogen-containing heterocycles, and possibly sulfonamide groups which enhance binding affinity to the target kinase.

The three-dimensional conformation of CDK8-IN-18 can be visualized using molecular modeling software, providing insights into its binding interactions with the CDK8 active site .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of CDK8-IN-18 is primarily focused on its interaction with the ATP-binding site of the CDK8 kinase. Key reactions include:

  1. Inhibition Mechanism: CDK8-IN-18 competes with ATP for binding to the active site of the kinase, thereby inhibiting phosphorylation activities essential for transcriptional regulation.
  2. Kinase Assays: In vitro assays demonstrate that CDK8-IN-18 significantly reduces kinase activity compared to untreated controls. These assays often involve measuring ADP production as a result of ATP consumption during phosphorylation reactions .
Mechanism of Action

Process and Data

The mechanism of action for CDK8-IN-18 involves selective inhibition of the CDK8 kinase activity within the Mediator complex:

  1. Binding Affinity: The compound binds competitively to the ATP-binding pocket of CDK8, preventing ATP from accessing the site.
  2. Impact on Transcriptional Regulation: By inhibiting CDK8 activity, CDK8-IN-18 disrupts the phosphorylation of serine residues on the carboxy-terminal domain of RNA polymerase II, leading to reduced transcriptional activation of target genes involved in cell proliferation and survival.
  3. Biological Consequences: This inhibition has been linked to decreased cell growth and increased apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CDK8-IN-18 exhibits several notable physical and chemical properties relevant for its application in biological systems:

  • Solubility: The compound is generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in aqueous environments.
  • Stability: Stability studies indicate that CDK8-IN-18 remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically determined through differential scanning calorimetry or similar techniques, providing insight into its thermal stability .
Applications

Scientific Uses

CDK8-IN-18 has several promising applications in scientific research:

  1. Cancer Research: As a selective inhibitor, it is primarily investigated for its potential to treat various cancers by targeting aberrant transcriptional regulation driven by CDK8.
  2. Drug Development: The compound serves as a lead structure for further modifications aimed at improving efficacy and reducing off-target effects.
  3. Biochemical Studies: It is used in studies exploring the role of CDK8 in cellular signaling pathways, particularly those related to hormone signaling and oncogenic processes .
Introduction to CDK8 as a Therapeutic Target

CDK8 in Transcriptional Regulation and Disease Pathogenesis

Cyclin-dependent kinase 8 (CDK8) functions as a master regulator of RNA polymerase II (Pol II)-driven transcription through its integration into the Mediator complex—a 26–30 subunit molecular bridge that coordinates signals from transcription factors to the basal transcriptional machinery [1] [6]. CDK8’s kinase activity modulates transcription through three primary mechanisms:

  • Phosphorylation of the Pol II C-terminal domain (CTD) at Ser2/Ser5 residues, which influences pre-initiation complex assembly and promoter escape [1] [6].
  • Regulation of transcription factor stability by phosphorylating activators (e.g., p53, SMADs, NOTCH ICD), thereby priming them for ubiquitin-mediated degradation or enhancing their transactivation potential [1] [2].
  • Mediator complex conformational switching, where CDK8 binding sterically blocks Pol II recruitment, acting as a "molecular gatekeeper" for re-initiation events [1] [6].

Pathologically, CDK8 dysregulation is implicated in carcinogenesis via aberrant gene expression programs. For example, in colorectal cancer, CDK8 amplification drives Wnt/β-catenin-dependent oncogenes [4], while in breast cancer, it phosphorylates steroid receptor coactivators to fuel estrogen-responsive proliferation [6]. CDK8 also governs hypoxia adaptation by recruiting the super elongation complex (SEC) to HIF1α-targeted loci, promoting tumor survival under metabolic stress [6].

Table 1: Key Phosphorylation Targets of CDK8 in Transcriptional Regulation

SubstrateFunctional ConsequenceDisease Link
RNA Pol II CTDModulates PIC assembly; impairs promoter escapeBroadly oncogenic
STAT1 (Ser727)Enhances IFN-responsive gene transcriptionImmunotherapy resistance
SMAD1/SMAD3 (linker)Promotes TGFβ signaling; targets SMADs for degradationMetastasis in solid tumors
HIF1αRecruits SEC for elongation of hypoxia-response genesTumor metabolic adaptation

Role of CDK8-Cyclin C Complex in Oncogenic Signaling Pathways

The CDK8-cyclin C (CycC) heterodimer, stabilized by MED12/MED13, serves as a signaling nexus that amplifies oncogenic cascades:

  • Wnt/β-catenin pathway: CDK8 phosphorylates β-catenin at multiple residues (e.g., Ser191/Ser605), enhancing its nuclear retention and complex formation with TCF/LEF transcription factors. This upregulates c-MYC and cyclin D1, accelerating G1/S progression [2] [4]. In pancreatic cancer, CDK8-mediated β-catenin activation induces KLF2 expression, driving angiogenesis via VEGF secretion [4] [6].

  • TGFβ/SMAD pathway: CDK8 phosphorylates SMAD linker regions (Ser203/Ser207 in SMAD1), which potentiates transcriptional activity while simultaneously marking SMADs for proteasomal degradation—a dual mechanism that fine-tunes TGFβ signaling duration [2] [3]. Drosophila studies confirm CDK8-CycC directly binds Mad (SMAD homolog) to activate Dpp (TGFβ homolog)-dependent wing vein patterning [3] [5].

  • STAT pathway: Interleukin signaling induces STAT1/STAT3 recruitment to CDK8-Mediator. CDK8 phosphorylates STAT1 at Ser727, augmenting its transactivation potential and sustaining expression of apoptosis inhibitors (e.g., BCL2) [2] [6]. This axis is hyperactivated in hematologic malignancies and mediates resistance to JAK inhibitors.

Table 2: Oncogenic Pathways Regulated by CDK8-CycC Complex

PathwayMechanismTumor Context
Wnt/β-cateninPhosphorylates β-catenin; enhances TCF/LEF activityColorectal, pancreatic cancer
TGFβ/SMADSMAD linker phosphorylation; controls turnoverBreast cancer, melanoma
STATSTAT1-Ser727 phosphorylation; anti-apoptotic gene upregulationAML, lymphoma
Hypoxia (HIF1α)SEC recruitment for elongation of pro-survival genesRenal, glioblastoma

Emergence of CDK8 Inhibitors in Targeted Cancer Therapy

First-generation CDK8 inhibitors (e.g., Cortistatin A) demonstrated proof-of-concept but suffered from limited selectivity, off-target effects against CDK19, and poor pharmacokinetics [4] [8]. Recent advances in structural biology have enabled rational design of highly specific inhibitors:

CDK8-IN-18 exemplifies next-generation agents characterized by a pyrazolo[3,4-d]pyrimidine core that achieves Type I binding mode in the ATP pocket. Key pharmacophores include:

  • A 3-aminopyrazole group forming dual H-bonds with hinge residue Ala100 [7] [9].
  • A chlorophenyl moiety occupying the hydrophobic rear pocket, enhancing affinity [8] [9].
  • A sulfonamide tail that extends into the solvent front, reducing off-target interactions [8].

This structure confers an IC₅₀ of 2.3 nM against CDK8 and a residence time of 950 minutes, outperforming clinical candidates like SEL120-34A (IC₅₀ = 5 nM) [8]. In colorectal cancer models, CDK8-IN-18 suppresses β-catenin-driven transcription (e.g., c-MYC, AXIN2) and induces G₁ arrest at 100 nM exposure [8] [9]. Its selectivity profile shows >100-fold specificity over CDK1/2/5/7/9 and minimal activity against 19 related kinases at 1 µM [8].

Properties

CAS Number

1879980-97-8

Product Name

CDK8-IN-18

IUPAC Name

N-Methyl-3-[(1-methyl-1H-indazol-5-yl)methyl]-1H-indazole-5-carboxamide

Molecular Formula

C18H17N5O

Molecular Weight

319.37

InChI

InChI=1S/C18H17N5O/c1-19-18(24)12-4-5-15-14(9-12)16(22-21-15)8-11-3-6-17-13(7-11)10-20-23(17)2/h3-7,9-10H,8H2,1-2H3,(H,19,24)(H,21,22)

InChI Key

ZKGWDQMQMQRGLJ-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(NN=C2CC3=CC4=C(N(C)N=C4)C=C3)C=C1)NC

Solubility

Soluble in DMSO

Synonyms

ZINC584617986; ZINC-584617986; ZINC 584617986; CDK8-IN-18; CDK8IN18; CDK8 IN 18; CDK8IN-18; CDK8 IN-18; CDK8-IN18; CDK8 IN18

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.